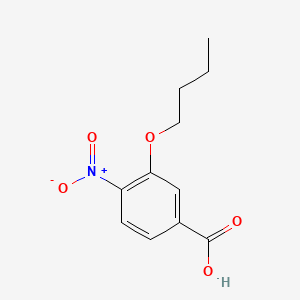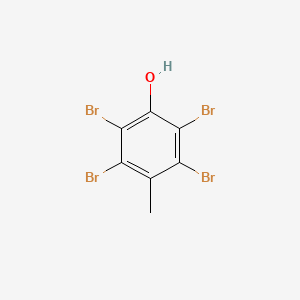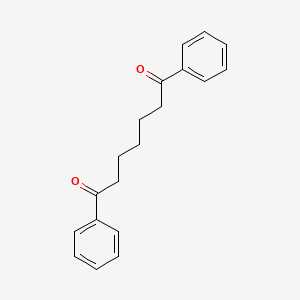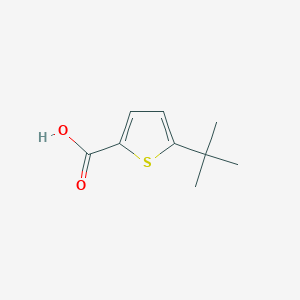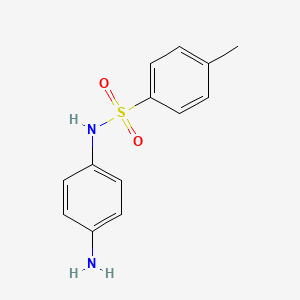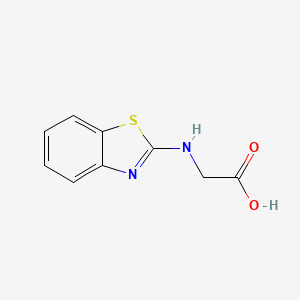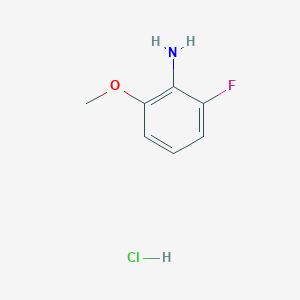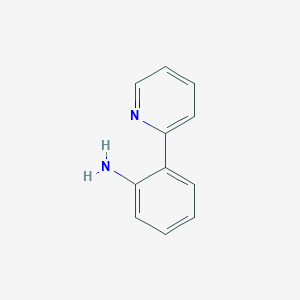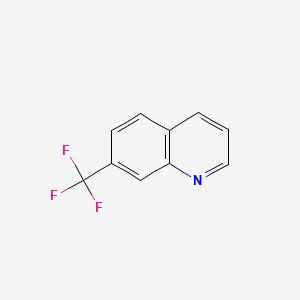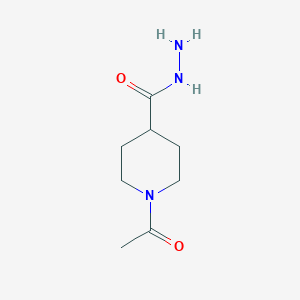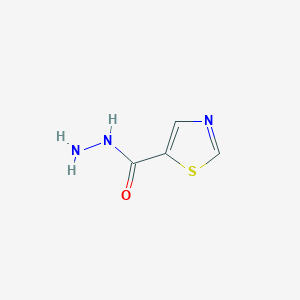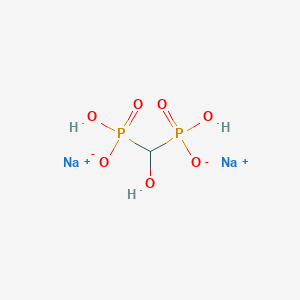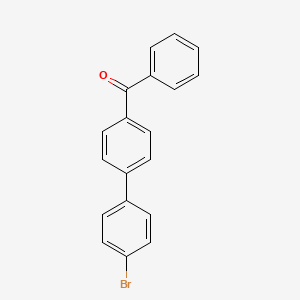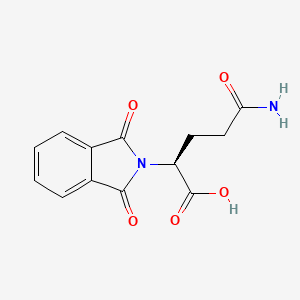
N-Phthaloyl-L-glutamine
Descripción general
Descripción
N-Phthaloyl-L-glutamine is a derivative of the amino acid L-glutamine, which has been modified by the introduction of a phthaloyl group. This modification can alter the chemical and physical properties of the amino acid, making it a subject of interest in various chemical and biochemical studies. The phthaloyl group is a derivative of phthalic acid and is known for its role in the formation of amide bonds with amino groups, which can be useful in peptide synthesis and other organic reactions .
Synthesis Analysis
The synthesis of derivatives of L-glutamine, such as N-phthaloyl-L-glutamine, can be achieved through reactions with phthalic anhydride. A study has described the preparation of phthalyl-L-glutamic acid, which is closely related to N-phthaloyl-L-glutamine, by heating L-glutamic acid with phthalic anhydride at high temperatures . This method suggests that similar conditions could be used to synthesize N-phthaloyl-L-glutamine, although the specific details for this compound are not provided in the papers.
Molecular Structure Analysis
The molecular structure of N-phthaloyl-L-glutamine derivatives can be complex and is often studied using crystallography. For example, the crystal and molecular structure of a complex formed between cytosine and N,N-phthaloyl-DL-glutamic acid, a compound similar to N-phthaloyl-L-glutamine, was determined using X-ray diffraction. The study revealed that the complex is formed by hydrogen bonds between the oxygen atoms of the ionized α-carboxyl group of glutamic acid and the nitrogen atoms of cytosine . This information provides insights into how N-phthaloyl-L-glutamine might interact with other molecules.
Chemical Reactions Analysis
N-Phthaloyl-L-glutamine can participate in various chemical reactions due to the presence of the phthaloyl group. The phthaloyl group can act as a protecting group for the amino functionality, which can be useful in peptide synthesis. For instance, N-phthaloyl-L-glutamic anhydride has been used as a chiral γ-glutamyl transfer reagent, facilitating the synthesis of γ-glutamyl amino acids without racemization . This suggests that N-phthaloyl-L-glutamine could also be involved in similar transfer reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phthaloyl-L-glutamine derivatives are influenced by the phthaloyl group. The presence of this group can increase the molecular weight and change the solubility and reactivity of the molecule. For example, the synthesis of poly[N5-(2-hydroxyethyl)-L-glutamine] by aminolysis of poly(γ-benzyl-L-glutamate) demonstrates how the introduction of different groups can affect the solubility and reactivity of glutamine derivatives . Although the specific properties of N-phthaloyl-L-glutamine are not detailed in the provided papers, it can be inferred that its properties would be significantly altered from those of L-glutamine due to the phthaloyl modification.
Aplicaciones Científicas De Investigación
1. Antiepileptic Activity
- Application Summary: N-Phthaloyl-L-glutamine has been used in the synthesis of new antiepileptic drugs. It’s a derivative of Thalidomide, a compound that has reemerged as a potent agent against epilepsy .
- Methods of Application: N-Phthaloyl-L-glutamine was synthesized and tested on a pentylenetetrazole (PTZ) induced seizure mice model . The compounds were characterized, docked into the binding pocket of the GABA A receptor, and tested on PTZ-induced seizures in mice .
- Results: The synthesized compounds showed satisfactory results leading to increased latency time to the first symptom of a seizure . The phenylalanine methyl ester derivative of N-Phthaloyl-L-glutamine had antiepileptic effects even more potent than thalidomide .
2. Synthesis of Thermally Stable and Optically Active Polymers
- Application Summary: N-Phthaloyl-L-glutamic acid, a derivative of N-Phthaloyl-L-glutamine, has been used in the synthesis of new organosoluble copolyamides. These polymers are thermally stable and optically active .
- Methods of Application: N-Phthaloyl-L-glutamic acid was synthesized through the direct polycondensation reaction with 1,5-naphthalene diamine and 3,4-diaminobenzophenon in the presence of adipic acid, fumaric acid, and terephthalic acid as a second diacid .
- Results: The resulting polymers were fully characterized and found to be thermally stable and optically active . They were readily soluble in polar aprotic solvents .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955059 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phthaloyl-L-glutamine | |
CAS RN |
3343-29-1 | |
| Record name | N-Phthaloyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phthaloyl-L-glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthalylglutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
